N-(2-methyl-4-quinolinyl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-4-quinolinyl)-1,3-benzodioxole-5-carboxamide, also known as EMD-1214063, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the protein kinase MELK (Maternal Embryonic Leucine Zipper Kinase), which is overexpressed in many types of cancer.
Mecanismo De Acción
N-(2-methyl-4-quinolinyl)-1,3-benzodioxole-5-carboxamide inhibits the activity of MELK, which is a protein kinase that plays a critical role in cell division and proliferation. By inhibiting MELK, this compound disrupts the cell cycle and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, ovarian, and pancreatic cancer cells. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-methyl-4-quinolinyl)-1,3-benzodioxole-5-carboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and treatment regimen for this compound.
Direcciones Futuras
There are several future directions for the development and study of N-(2-methyl-4-quinolinyl)-1,3-benzodioxole-5-carboxamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the safety and efficacy of this compound in clinical trials, with a focus on specific types of cancer. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring. Finally, there is a need to develop better formulations of this compound to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of N-(2-methyl-4-quinolinyl)-1,3-benzodioxole-5-carboxamide has been described in the literature. The synthesis involves the reaction of 2-methyl-4-quinolinecarboxylic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base. The resulting intermediate is then treated with ammonia to yield the final product.
Aplicaciones Científicas De Investigación
N-(2-methyl-4-quinolinyl)-1,3-benzodioxole-5-carboxamide has been studied extensively in preclinical models of cancer. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in cancer patients.
Propiedades
IUPAC Name |
N-(2-methylquinolin-4-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11-8-15(13-4-2-3-5-14(13)19-11)20-18(21)12-6-7-16-17(9-12)23-10-22-16/h2-9H,10H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVLQTGZNAYIOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.